4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with methyl and phenyl groups, a trifluoromethyl (-CF₃) group, and a fluoro-substituted benzene sulfonamide moiety. The compound’s design leverages fluorinated groups for enhanced metabolic stability and electronic effects, while the thiazole ring may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2S2/c1-12-17(28-18(25-12)13-5-3-2-4-6-13)9-10-24-29(26,27)14-7-8-16(20)15(11-14)19(21,22)23/h2-8,11,24H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXYMTDJKGOUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant experimental studies.
Chemical Structure and Properties
This sulfonamide derivative features a thiazole ring and a sulfonamide group, which are critical for its biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₇F₄N₂O₂S |
| Molecular Weight | 396.46 g/mol |
| CAS Number | 894015-05-5 |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The thiazole moiety may also interact with different cellular pathways, enhancing the compound's efficacy.
In Vitro Studies
Research has shown that sulfonamide derivatives exhibit significant activity against various cancer cell lines. For instance, studies on related compounds demonstrated that modifications in the thiazole structure can lead to enhanced cytotoxicity against specific cancer types.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC₅₀ (µg/mL) | Target Cell Line |
|---|---|---|
| 4-fluoro-N-(thiazolyl)-benzene sulfonamide | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| 4-methyl-N-(thiazolyl)-benzene sulfonamide | 1.98 ± 1.22 | A-431 (epidermoid) |
In Vivo Studies
In vivo studies utilizing isolated rat heart models have evaluated the effects of similar sulfonamide compounds on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly decrease perfusion pressure over time, suggesting potential cardiovascular applications.
Table 2: Effects on Perfusion Pressure
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | Baseline |
| Experimental I | Benzene sulfonamide | 0.001 | Decreased |
| Experimental II | 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
Case Studies
Recent investigations have focused on the pharmacokinetic properties of similar compounds using computational models like ADMET analysis. These studies suggest that modifications in the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacokinetic Parameters
Theoretical evaluations using software tools have shown variations in permeability across different cell lines, indicating that structural modifications could enhance or inhibit biological activity.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Permeability (Caco-2) | High |
| Solubility | Moderate |
| Lipophilicity (LogP) | 5.6 |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its sulfonamide structure is known to exhibit antibacterial properties, which can be leveraged in the development of new antibiotics. The thiazole ring is also frequently found in bioactive compounds, suggesting that this compound may possess additional pharmacological activities.
Case Study : A study focusing on sulfonamide derivatives highlighted their effectiveness against resistant strains of bacteria. Compounds similar to 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide demonstrated potent antimicrobial activity, indicating its potential utility in treating infections caused by multi-drug resistant organisms .
Cancer Research
Research has indicated that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the trifluoromethyl group may enhance the lipophilicity and cell permeability of this compound, potentially improving its efficacy as an anticancer agent.
Case Study : In vitro studies on thiazole-based compounds have shown promising results in inhibiting cancer cell proliferation. The specific interactions of compounds like this compound with cancer-related targets are currently under investigation .
Material Science
Due to its unique chemical structure, this compound can be explored for applications in material science, particularly in the development of advanced materials. The fluorinated groups can impart desirable properties such as increased thermal stability and chemical resistance.
Research Insight : Studies have shown that fluorinated compounds can be used to create coatings with enhanced durability and hydrophobic properties. This application is particularly relevant in industries where materials are exposed to harsh environments .
Comparison with Similar Compounds
Structural Comparison
Key Functional Groups and Substituents
Notable Differences:
- The target compound’s sulfonamide group distinguishes it from urea-linked (e.g., compounds 10d–10f) or benzamide-based analogs (e.g., AZ1729).
- The 4-methyl-2-phenylthiazole substituent provides steric bulk and aromaticity, differing from triazole-thiones in , which prioritize planar heterocycles for tautomerization .
Patent Landscape ()
The target compound is absent from the excluded list in , which primarily bars benzamide-linked thiazoles. Its sulfonamide-ethyl-thiazole scaffold represents a novel chemotype, avoiding conflicts with patented amide-based structures (e.g., N-[2-[[3-chloro-5-CF₃-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) .
Preparation Methods
Direct Sulfonation of Fluoroarenes
3-Trifluoromethyl-4-fluorobenzenesulfonyl chloride is reacted with the ethylamine side chain of the pre-formed thiazole intermediate. This step demands anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) to avoid hydrolysis of the sulfonyl chloride. Triethylamine (2.5 equiv) is added to scavenge HCl, improving yields to 70–85%.
Coupling via Amide Bond Formation
Alternative routes employ sulfonamide precursors, such as 4-fluoro-3-(trifluoromethyl)benzenesulfonamide, activated with carbodiimides (e.g., EDC·HCl) for coupling with the thiazole-ethylamine intermediate. This method avoids handling corrosive sulfonyl chlorides but requires stringent pH control (pH 7–8) to prevent side reactions.
Critical Challenge : Steric hindrance from the trifluoromethyl group slows sulfonation kinetics. Patent EP2914583B1 resolves this by using microwave-assisted synthesis (100°C, 30 minutes), achieving 92% conversion.
Final Coupling and Purification
The ethyl linker between the thiazole and sulfonamide is established through a Mitsunobu reaction or nucleophilic alkylation:
-
Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiazole-ethanol intermediate with the sulfonamide. This method offers stereochemical control but requires chromatographic purification.
-
Alkylation : Thiazole-ethyl bromide intermediates react with sulfonamide nucleophiles in DMF at 60°C. Yields range from 65–78%, with residual bromide removed via recrystallization from ethyl acetate/hexane.
Table 2 : Spectroscopic Characterization Data
| Functional Group | IR Absorption (cm⁻¹) | H NMR (δ, ppm) | F NMR (δ, ppm) |
|---|---|---|---|
| Sulfonamide (-SO₂NH₂) | 1320–1350, 1150–1170 | 7.8–8.1 (Ar-H) | -58.2 (CF₃) |
| Thiazole C-H | 3100–3050 | 2.4 (s, 3H, CH₃), 3.6 (t, 2H, CH₂) | -112.4 (Ar-F) |
Yield Optimization and Scalability
-
Catalytic Enhancements : Adding 5 mol% CuI accelerates coupling reactions by facilitating oxidative addition, particularly in trifluoromethylated systems.
-
Solvent-Free Conditions : Ball milling the thiazole and sulfonamide precursors with K₂CO₃ reduces reaction time to 2 hours (yield: 88%) while eliminating solvent waste.
-
Purity Protocols : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, critical for pharmacological applications.
Challenges and Mitigation Strategies
-
Fluorine Reactivity : The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the benzene ring, necessitating higher temperatures or Lewis acid catalysts (e.g., AlCl₃) during sulfonation.
-
Thiazole Hydrolysis : Prolonged exposure to acidic conditions degrades the thiazole ring. Neutral pH and inert atmospheres (N₂) are maintained during sulfonamide coupling.
-
Byproduct Formation : Unreacted sulfonyl chloride is quenched with aqueous NaHCO₃, while thiazole dimers are minimized via dropwise addition of reagents.
Industrial-Scale Adaptations
Patent WO2018106284A1 details a continuous-flow process for multi-gram synthesis, featuring:
-
Microreactors for precise temperature control (±1°C) during exothermic steps.
-
In-line IR monitoring to track sulfonation completion, reducing batch failures by 40%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch + SNAr | 78 | 98 | 12.50 |
| Microwave-Assisted | 92 | 99 | 18.20 |
| Continuous Flow | 85 | 99 | 9.80 |
The continuous-flow method offers the best balance of cost and efficiency for large-scale production .
Q & A
Q. Optimization Strategies :
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole cyclization | Thiourea, α-bromo ketone, EtOH, 80°C, 12h | 60-75% | |
| Sulfonamide coupling | Sulfonyl chloride, Et₃N, DCM, 0°C→RT, 4h | 70-85% |
How does the trifluoromethyl group influence pharmacokinetic properties and target binding affinity?
Advanced Research Question
The -CF₃ group enhances:
- Lipophilicity : LogP increases by ~0.9 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Resistance to oxidative degradation in hepatic microsomal assays (t₁/₂ > 120 mins) .
- Target Binding : Electron-withdrawing effects stabilize hydrogen bonds with enzyme active sites (e.g., sulfotransferases) .
Q. Methodological Validation :
- Molecular Dynamics Simulations : Compare binding free energies of CF₃ vs. CH₃ analogs using Schrödinger Suite .
- In Vitro Metabolism : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS .
What analytical techniques are most effective for characterizing structural integrity and purity?
Basic Research Question
Q. Table 2: Analytical Parameters
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (s, 3H, CH₃-thiazole), δ 7.6 (m, Ar-H) | |
| ¹⁹F NMR | δ -62 (CF₃), δ -110 (Ar-F) | |
| HPLC | tR = 8.2 min, 95% purity (254 nm) |
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Discrepancies may arise from:
Q. Resolution Strategies :
- Dose-Response Curves : Test 0.1–100 µM range in triplicate .
- Orthogonal Assays : Combine enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) .
What in vitro/in vivo models are suitable for evaluating antibacterial efficacy?
Advanced Research Question
- In Vitro :
- In Vivo :
How can metabolic stability be assessed during preclinical development?
Advanced Research Question
- Microsomal Incubations : Human liver microsomes + NADPH, monitor parent compound depletion .
- Metabolite ID : Use HR-MS/MS to detect hydroxylated or glucuronidated derivatives .
What crystallographic methods confirm the compound’s solid-state structure?
Basic Research Question
- Single-Crystal X-ray Diffraction : Resolve thiazole and sulfonamide torsion angles (e.g., CCDC deposition) .
- Powder XRD : Match experimental vs. simulated patterns to detect polymorphs .
How do structural modifications impact activity in SAR studies?
Advanced Research Question
Q. Table 3: SAR of Key Modifications
| Modification | IC₅₀ (µM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| -CF₃ → -CH₃ | 5.2 | 12 | |
| Ethyl linker → Methyl | 8.1 | 18 |
What safety and handling protocols are recommended for this compound?
Basic Research Question
- PPE : Gloves, lab coat, and goggles .
- Waste Disposal : Incinerate at >800°C to avoid fluorinated byproducts .
How does this compound compare to structurally related sulfonamide analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
